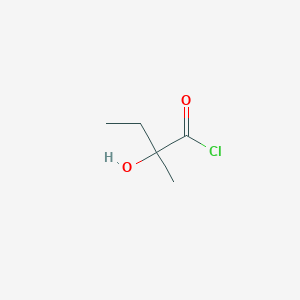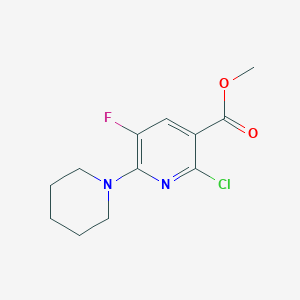![molecular formula C15H20BrNO3 B1407730 3-[(4-ブロモフェノキシ)メチル]アゼチジン-1-カルボン酸tert-ブチルエステル CAS No. 1422524-58-0](/img/structure/B1407730.png)
3-[(4-ブロモフェノキシ)メチル]アゼチジン-1-カルボン酸tert-ブチルエステル
概要
説明
Tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate is a chemical compound with the molecular formula C15H19BrNO3 and a molecular weight of 342.23 g/mol. This compound is known for its unique structure, which includes a tert-butyl group, a bromophenoxy group, and an azetidine ring. It is used in various scientific research applications due to its distinctive chemical properties.
科学的研究の応用
Tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate is utilized in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
準備方法
The synthesis of tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with 4-bromophenol in the presence of a suitable base and solvent . The reaction conditions often include:
Base: Potassium carbonate or sodium hydride
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
Tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the azetidine ring or other functional groups can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include:
Nucleophiles: Amines, thiols, or alkoxides
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
The major products formed from these reactions depend on the specific reagents and conditions used.
作用機序
The mechanism of action of tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromophenoxy group can participate in binding interactions, while the azetidine ring may influence the compound’s overall conformation and reactivity. The specific pathways involved depend on the biological or chemical context in which the compound is used.
類似化合物との比較
Tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: An intermediate in the synthesis of Niraparib, a PARP inhibitor.
Tert-butyl methyl azetidine-1,3-dicarboxylate: Another azetidine derivative with different functional groups.
The uniqueness of tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-8-11(9-17)10-19-13-6-4-12(16)5-7-13/h4-7,11H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPIAMNNXMTLDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














